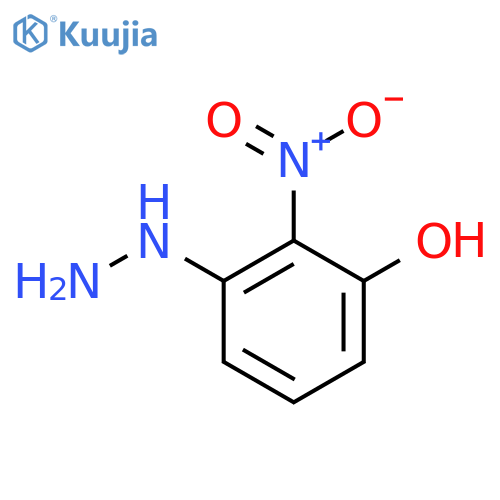Cas no 1513293-97-4 (3-Hydroxy-2-nitrophenylhydrazine)

1513293-97-4 structure
商品名:3-Hydroxy-2-nitrophenylhydrazine
CAS番号:1513293-97-4
MF:C6H7N3O3
メガワット:169.138080835342
CID:4934377
3-Hydroxy-2-nitrophenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-2-nitrophenylhydrazine
-
- インチ: 1S/C6H7N3O3/c7-8-4-2-1-3-5(10)6(4)9(11)12/h1-3,8,10H,7H2
- InChIKey: ONKKBYCZLBCRDX-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1[N+](=O)[O-])NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 170
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-Hydroxy-2-nitrophenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001092-250mg |
3-Hydroxy-2-nitrophenylhydrazine |
1513293-97-4 | 98% | 250mg |
700.40 USD | 2021-06-15 | |
| Alichem | A250001092-500mg |
3-Hydroxy-2-nitrophenylhydrazine |
1513293-97-4 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
| Alichem | A250001092-1g |
3-Hydroxy-2-nitrophenylhydrazine |
1513293-97-4 | 98% | 1g |
1,819.80 USD | 2021-06-15 |
3-Hydroxy-2-nitrophenylhydrazine 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
1513293-97-4 (3-Hydroxy-2-nitrophenylhydrazine) 関連製品
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
